molecular formula C7H13NO4S B3045303 Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]- CAS No. 104614-53-1

Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]-

Cat. No.: B3045303
CAS No.: 104614-53-1
M. Wt: 207.25 g/mol
InChI Key: KAMMMODIQXXFMN-UHFFFAOYSA-N
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Description

Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]- is a complex organic compound that belongs to the class of amino acids It is characterized by the presence of a glycine backbone with additional functional groups, including a carboxymethyl group and a 2-(methylthio)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Glycine Backbone: Glycine can be synthesized through the Strecker synthesis, which involves the reaction of formaldehyde, ammonia, and hydrogen cyanide to form aminonitrile, followed by hydrolysis to yield glycine.

    Introduction of the Carboxymethyl Group: The carboxymethyl group can be introduced through the reaction of glycine with chloroacetic acid under basic conditions, resulting in the formation of N-(carboxymethyl)glycine.

    Addition of the 2-(Methylthio)ethyl Group: The final step involves the alkylation of N-(carboxymethyl)glycine with 2-(methylthio)ethyl chloride in the presence of a base such as sodium hydroxide to yield Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]-.

Industrial Production Methods

Industrial production of Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors, efficient separation techniques, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or the sulfoxide group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-(methylthio)ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity and influencing metabolic processes. Additionally, its antioxidant properties may involve scavenging reactive oxygen species and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Glycine: The simplest amino acid, lacking the additional functional groups present in Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]-.

    N-(Carboxymethyl)glycine: Contains the carboxymethyl group but lacks the 2-(methylthio)ethyl group.

    N-(2-Methylthioethyl)glycine: Contains the 2-(methylthio)ethyl group but lacks the carboxymethyl group.

Uniqueness

Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]- is unique due to the presence of both the carboxymethyl and 2-(methylthio)ethyl groups, which confer distinct chemical properties and potential applications. This combination of functional groups allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[carboxymethyl(2-methylsulfanylethyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c1-13-3-2-8(4-6(9)10)5-7(11)12/h2-5H2,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMMMODIQXXFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCN(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20633859
Record name 2,2'-{[2-(Methylsulfanyl)ethyl]azanediyl}diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104614-53-1
Record name 2,2'-{[2-(Methylsulfanyl)ethyl]azanediyl}diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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